molecular formula C15H10F6O2 B14230705 4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol CAS No. 791617-67-9

4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol

Cat. No.: B14230705
CAS No.: 791617-67-9
M. Wt: 336.23 g/mol
InChI Key: QEQQAFXMPDXVSV-UHFFFAOYSA-N
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Description

4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoropropane and diphenol groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol typically involves the reaction of hexafluoropropane derivatives with phenolic compounds. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with phenol in the presence of a catalyst such as trivalent chromium supported on carbon . The reaction is carried out at elevated temperatures ranging from 250-400°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol exerts its effects involves interactions with various molecular targets. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is unique due to its specific fluorination pattern and the presence of both hexafluoropropane and diphenol groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions.

Properties

CAS No.

791617-67-9

Molecular Formula

C15H10F6O2

Molecular Weight

336.23 g/mol

IUPAC Name

4-[1,2,2,3,3,3-hexafluoro-1-(4-hydroxyphenyl)propyl]phenol

InChI

InChI=1S/C15H10F6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H

InChI Key

QEQQAFXMPDXVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(F)(F)F)(F)F)F)O

Origin of Product

United States

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